2-Hydrazinyl-6-(perfluoroethyl)pyrazine

Lipophilicity Drug Design Physicochemical Properties

2-Hydrazinyl-6-(perfluoroethyl)pyrazine (CAS 1246471-26-0) is a di-substituted heteroaryl hydrazine building block. It combines a nucleophilic hydrazinyl group at the pyrazine 2-position with a strongly electron-withdrawing perfluoroethyl substituent (CF2CF3) at the 6-position.

Molecular Formula C6H5F5N4
Molecular Weight 228.12 g/mol
Cat. No. B12113947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-6-(perfluoroethyl)pyrazine
Molecular FormulaC6H5F5N4
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)NN)C(C(F)(F)F)(F)F
InChIInChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-13-2-4(14-3)15-12/h1-2H,12H2,(H,14,15)
InChIKeyYNZUEIBOQACGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-6-(perfluoroethyl)pyrazine: A Fluorinated Pyrazine Building Block for Drug Discovery and Chemical Biology


2-Hydrazinyl-6-(perfluoroethyl)pyrazine (CAS 1246471-26-0) is a di-substituted heteroaryl hydrazine building block . It combines a nucleophilic hydrazinyl group at the pyrazine 2-position with a strongly electron-withdrawing perfluoroethyl substituent (CF2CF3) at the 6-position. This unique juxtaposition of reactive and lipophilic elements within a single pyrazine scaffold makes it a versatile intermediate for constructing diverse heterocyclic libraries, particularly in medicinal chemistry programs targeting enhanced pharmacokinetic profiles [1].

Why 2-Hydrazinyl-6-(perfluoroethyl)pyrazine Cannot Be Replaced by Simple Hydrazinyl or Non-Fluorinated Pyrazine Analogs


Generic substitution with non-fluorinated pyrazine hydrazines (e.g., 2-hydrazinylpyrazine) or simple halo-pyrazines (e.g., 2-chloro-6-(perfluoroethyl)pyrazine) fails to replicate the compound's distinct physicochemical profile. The perfluoroethyl group dramatically increases lipophilicity—approximately 2–3 log units higher than its non-fluorinated parent [1]—which directly impacts membrane permeability, metabolic stability, and protein binding. Conversely, replacing the hydrazinyl moiety with a halogen eliminates the nucleophilic center required for key downstream derivatizations like hydrazone formation or heterocycle annulation. This dual functionality creates a unique chemical space that generic alternatives cannot simultaneously satisfy [2].

Quantitative Differentiation of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 2-Hydrazinylpyrazine Drives Superior Membrane Permeability Potential

The target compound's perfluoroethyl group confers significantly higher lipophilicity than the non-fluorinated parent scaffold. While 2-hydrazinylpyrazine has a measured logP of 0.54 , the introduction of a perfluoroethyl substituent is predicted to increase the logP by approximately 2.2–2.8 units based on the π-value contribution of the CF2CF3 group, yielding an estimated logP of 2.7–3.3 for the target compound [1]. This increase directly correlates with improved passive membrane permeability for the downstream compounds derived from this building block.

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Advantage of the Perfluoroethyl Group Over Trifluoromethyl and Other Short-Chain Fluoroalkyl Substituents

The perfluoroethyl (CF2CF3) group offers a superior balance of metabolic stability and polarity compared to the more common trifluoromethyl (CF3) group found on related pyrazine hydrazine building blocks. In a systematic study of fluorinated small-molecule metabolic stability, compounds containing perfluoroethyl groups demonstrated 40–60% lower intrinsic clearance in human liver microsomes compared to their trifluoromethyl analogs [1]. This is attributed to the increased steric shielding of the C–F bonds and reduced susceptibility to oxidative defluorination, a known metabolic liability for CF3 groups attached to electron-deficient heterocycles [2].

Metabolic Stability Fluorinated Motifs Drug Metabolism

Distinct Hydrogen-Bond Donor Capacity of the Hydrazinyl Group Differentiates Target from Chloro and Amino Analogs

The hydrazinyl group (-NHNH2) provides dual hydrogen-bond donor (HBD) capacity, unlike the chloro analog (0 HBD) or the amino analog (1 HBD). This enhances interactions with biological targets that require bidentate H-bonding, such as kinase hinge regions and protease active sites. 2-Hydrazinyl-6-(perfluoroethyl)pyrazine has a calculated HBD count of 2, whereas 2-chloro-6-(perfluoroethyl)pyrazine has 0 and 6-(perfluoroethyl)pyrazin-2-amine has 1 . This structural feature is essential for achieving target binding affinity and selectivity in drug discovery applications [1].

Hydrogen Bonding Target Engagement Reactivity

High-Value Application Scenarios for 2-Hydrazinyl-6-(perfluoroethyl)pyrazine in R&D and Procurement


Lead Optimization in Kinase Inhibitor Programs Requiring Enhanced Membrane Permeability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 2-hydrazinyl-6-(perfluoroethyl)pyrazine as a hinge-binding scaffold. The perfluoroethyl group enhances passive permeability (clogP increase of +2.2–2.8 vs. non-fluorinated analogs), while the hydrazinyl moiety forms critical bidentate hydrogen bonds with the kinase hinge region [1]. This combination addresses two common optimization challenges simultaneously: potency and cellular permeability.

Synthesis of Fluorinated Heterocyclic Libraries for Fragment-Based Drug Discovery (FBDD)

The nucleophilic hydrazinyl group serves as a versatile handle for generating diverse heterocycles (pyrazoles, triazoles, pyridazines) through annulation reactions. Incorporating the perfluoroethyl group early in the synthetic route imparts favorable metabolic stability to the entire library, as evidenced by the 40–60% reduction in microsomal clearance observed for perfluoroethyl-containing heterocycles compared to CF3 analogs [2]. This enables efficient exploration of fluorinated chemical space in fragment screens.

Development of Covalent Probes and Targeted Protein Degraders (PROTACs)

The hydrazinyl group can be functionalized with electrophilic warheads (e.g., acrylamides) for covalent targeting or linked to E3 ligase ligands for PROTAC development. The perfluoroethyl substituent's lipophilic contribution helps maintain cell permeability of the larger heterobifunctional molecules, which is a known bottleneck in PROTAC design [3]. The dual HBD capacity of the hydrazine also enables precise orientation of the warhead or linker.

Agrochemical Discovery Programs Targeting Metabolic Stability in Field Conditions

The perfluoroethyl group's resistance to oxidative metabolism and environmental degradation makes this building block suitable for designing agrochemicals with prolonged field half-life. Replacement of CF3 with CF2CF3 in pyrazine-based fungicides or herbicides can extend residual activity while maintaining potency, addressing a key industrial need for sustainable crop protection solutions [4].

Quote Request

Request a Quote for 2-Hydrazinyl-6-(perfluoroethyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.